(2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a benzofuran core with an ethoxy group and a hydroxybenzylidene substituent, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one typically involves the condensation of 6-ethoxy-1-benzofuran-3(2H)-one with 3-hydroxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to ensure consistent product quality. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated compound.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 6-ethoxy-2-(3-oxobenzylidene)-1-benzofuran-3(2H)-one.
Reduction: Formation of 6-ethoxy-2-(3-hydroxybenzyl)-1-benzofuran-3(2H)-one.
Substitution: Formation of derivatives with various functional groups replacing the ethoxy group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one may involve interactions with specific molecular targets, such as enzymes or receptors. The hydroxybenzylidene moiety may play a crucial role in binding to these targets, while the benzofuran core provides structural stability. The exact pathways and molecular targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-6-methoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one
- (2Z)-6-ethoxy-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one
- (2Z)-6-ethoxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one
Uniqueness
(2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one is unique due to the specific positioning of the ethoxy and hydroxybenzylidene groups, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
(2Z)-6-ethoxy-2-[(3-hydroxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-2-20-13-6-7-14-15(10-13)21-16(17(14)19)9-11-4-3-5-12(18)8-11/h3-10,18H,2H2,1H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNAIBGYEYQYRL-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)O)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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